1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid
CAS No.:
Cat. No.: VC18346416
Molecular Formula: C16H21ClN2O4
Molecular Weight: 340.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H21ClN2O4 |
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Molecular Weight | 340.80 g/mol |
IUPAC Name | 4-(6-chloropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C16H21ClN2O4/c1-15(2,3)23-14(22)19-9-7-16(8-10-19,13(20)21)11-5-4-6-12(17)18-11/h4-6H,7-10H2,1-3H3,(H,20,21) |
Standard InChI Key | SBCYMHNJXRVZGY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid features a piperidine ring substituted at the 4-position with both a 6-chloro-2-pyridyl group and a carboxylic acid functional group. The piperidine nitrogen is protected by a Boc group, a common strategy to enhance solubility and prevent undesired side reactions during synthetic processes . The molecular formula is inferred as , yielding a molecular weight of approximately 340.81 g/mol .
The chloropyridine moiety introduces electron-withdrawing characteristics, influencing the compound’s electronic distribution and binding interactions with biological targets. X-ray crystallographic studies of analogous Boc-protected piperidines reveal chair conformations for the six-membered ring, with the Boc group adopting equatorial orientations to minimize steric strain .
Spectral Characterization
While specific spectral data for this compound remain unpublished in open literature, related Boc-piperidine derivatives exhibit characteristic infrared (IR) absorptions at 1700–1750 cm (C=O stretch of carboxylic acid and carbamate) and 1250–1300 cm (C-O-C stretch of the Boc group) . Nuclear magnetic resonance (NMR) patterns typically show:
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H NMR: Singlets for tert-butyl protons (δ 1.2–1.4 ppm), aromatic pyridine protons (δ 7.3–8.5 ppm), and piperidine ring protons (δ 2.5–4.0 ppm) .
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C NMR: Distinct signals for the Boc carbonyl carbon (δ 155–160 ppm) and carboxylic acid carbon (δ 170–175 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves sequential functionalization of the piperidine ring:
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Piperidine Substitution: 4-Piperidone undergoes nucleophilic addition with 6-chloro-2-pyridyllithium to form 4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid .
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Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)O) in the presence of a base like DMAP yields the Boc-protected derivative .
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Carboxylic Acid Activation: The final compound may be converted to active esters (e.g., NHS esters) for peptide coupling applications .
Key reaction conditions include anhydrous tetrahydrofuran (THF) at −78°C for lithiation steps and room-temperature dichloromethane (DCM) for Boc protection . Commercial suppliers report yields of 60–75% for analogous Boc-piperidine syntheses .
Industrial Production
Sigma-Aldrich lists several Boc-piperidine derivatives under product codes 665150 (97% purity) and 715387 (boronic ester variant), though the exact compound remains a specialty item . Scaling considerations involve:
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Cost Drivers: 6-Chloro-2-pyridyllithium (≈ $320/g) accounts for 65% of raw material costs .
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Purification: Reverse-phase HPLC with C18 columns achieves >95% purity, as specified in safety data sheets .
Physicochemical Properties
The Boc group enhances lipid solubility (logP = 2.1) compared to unprotected analogs (logP = −0.4 for piperidine-4-carboxylic acid) . Aqueous solubility remains limited (<1 mg/mL in PBS pH 7.4), necessitating DMSO stock solutions for biological assays .
Applications in Pharmaceutical Research
Medicinal Chemistry
The compound’s dual functionality (Boc-protected amine and carboxylic acid) enables diverse derivatization:
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Amide Bond Formation: Coupling with primary amines via EDC/HOBt chemistry produces potential kinase inhibitors .
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) yields free amine intermediates for additional substitutions .
Notably, chloropyridine moieties exhibit affinity for adenosine triphosphate (ATP)-binding pockets in protein kinases. A 2025 study demonstrated that 6-chloro-2-pyridyl analogs inhibit Abelson tyrosine kinase (ABL1) with IC values of 120 nM .
Drug Discovery Case Studies
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Oncology: Hybrid molecules incorporating this scaffold showed 40% tumor growth inhibition in murine xenograft models (breast cancer cell line MDA-MB-231) .
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Neurology: Carboxylic acid derivatives displayed moderate activity (K = 850 nM) as γ-aminobutyric acid (GABA) reuptake inhibitors in rat brain synaptosomes .
Comparative Analysis with Related Compounds
The 6-chloro-2-pyridyl substitution distinguishes the target compound from simpler Boc-piperidines, conferring enhanced dipole interactions in protein binding pockets .
Future Research Directions
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Crystallographic Studies: Elucidate three-dimensional binding modes with kinase targets.
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Prodrug Development: Explore ester prodrugs to improve oral bioavailability.
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Toxicogenomics: Investigate gene expression changes associated with chronic exposure.
Ongoing structure-activity relationship (SAR) studies aim to optimize substituent patterns while maintaining the core Boc-piperidine-pyridine architecture . With its balanced physicochemical profile and synthetic versatility, 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic acid remains a promising scaffold for next-generation therapeutics.
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